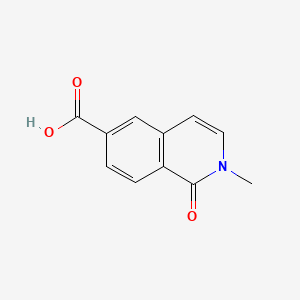

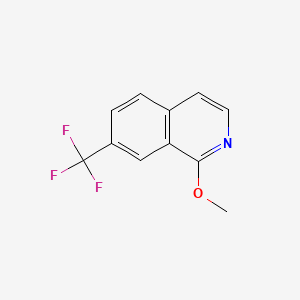

1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid is a chemical compound with the CAS number 1374652-18-2 . It is offered by several suppliers for research and development purposes.

Synthesis Analysis

While there is no direct information available on the synthesis of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid, related compounds have been synthesized using various methods. For example, 1,2-dihydro-3-methyl-2-oxoquinoxaline-6-carboxylic acid was prepared and coupled with various amino acid tri/tetrapeptide methyl esters to afford new quinoxalopeptide derivatives . Another method involves the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .Scientific Research Applications

Antioxidant Applications

Research has demonstrated that analogs of ethoxyquin, such as 1,2-dihydro-2,2,4-trimethylquinoline derivatives, exhibit potent antioxidant properties. These compounds, including isoquinoline derivatives, are used for protecting valuable polyunsaturated fatty acids in fish meal against oxidation, highlighting their essential role in preserving the nutritional quality and safety of animal feed A. J. de Koning, 2002. This application is crucial for the aquaculture industry, where the prevention of spontaneous combustion and rancidity of fish meal is a significant concern.

Therapeutic Potential

Isoquinolines, particularly tetrahydroisoquinoline derivatives, have been recognized for their therapeutic potentials, such as anticancer and neuroprotective effects. A review covering patents between 2010 and 2015 highlighted the diverse therapeutic activities of these derivatives, including their roles in combating cancer, malaria, central nervous system disorders, and cardiovascular diseases I. Singh, P. Shah, 2017. The wide range of applications underscores the compound's versatility and potential as a scaffold for developing new medications.

Enzymatic Biocatalysis

The impact of carboxylic acids, including isoquinoline carboxylic acids, on biocatalysis has been studied, with findings indicating that such compounds can inhibit microbial growth at concentrations below the desired yield and titer. This property is leveraged in biotechnological applications, such as the production of biofuels and biochemicals, where these acids can serve as precursors or intermediates L. Jarboe, Liam A. Royce, Ping-huai Liu, 2013. Understanding the inhibitory mechanisms of these acids on microbes aids in developing strategies to increase microbial tolerance and, consequently, production efficiencies.

Analytical and Synthetic Chemistry

Isoquinoline derivatives are pivotal in analytical and synthetic chemistry for the development of novel synthetic routes and methodologies. For instance, Fischer synthesis of indoles from arylhydrazones, involving isoquinoline compounds, illustrates the compound's role in synthesizing complex heterocyclic structures, which are essential in pharmaceutical chemistry R. Fusco, F. Sannicolo, 1978. Such synthetic applications are critical for the creation of new drugs and materials.

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which share a similar heterocyclic system, have been found to bind with high affinity to multiple receptors . This suggests that 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to interact with their targets and induce changes that can lead to various biological effects . It’s plausible that 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid operates in a similar manner.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound influences multiple biochemical pathways.

Action Environment

It’s generally recommended to handle such compounds in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

properties

IUPAC Name |

2-methyl-1-oxoisoquinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-12-5-4-7-6-8(11(14)15)2-3-9(7)10(12)13/h2-6H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMKDCNNTMDWNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C1=O)C=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-methyl-, exo- (9CI)](/img/no-structure.png)